

Crotonamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Crotonamide

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Abstract

Crotonamide, an α,β -unsaturated amide, presents a molecule of interest in organic synthesis and potentially in the realm of drug discovery. This technical guide provides a thorough examination of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. While research directly investigating the specific signaling pathways modulated by **crotonamide** is limited, this document consolidates the available data and draws parallels from structurally related compounds to offer a foundational understanding for future research endeavors. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.

Chemical and Physical Properties

Crotonamide, systematically named (2E)-but-2-enamide, is a white to light yellow crystalline solid. It is the amide derivative of crotonic acid.

Identifiers and General Properties

Property	Value	Reference(s)
CAS Number	625-37-6	[1][2]
Alternate CAS	23350-58-5	[3][4]
Molecular Formula	C ₄ H ₇ NO	[1][2]
Molecular Weight	85.10 g/mol	[1][2]
IUPAC Name	(2E)-but-2-enamide	[1]
Synonyms	trans-2-Butenamide, (E)- Crotonamide	[1][4]

Physical Properties

Property	Value	Reference(s)
Melting Point	158-162 °C	[1][3]
Boiling Point	218.7 °C at 760 mmHg	[2][5]
Density	0.956 g/cm ³	[2][5]
Solubility	Slightly soluble in water; Soluble in methanol, ethanol, and benzene.	[1][6]
Appearance	White to light yellow crystalline solid.	[1][3]

Toxicological Data

Test	Species	Route	Value	Reference(s)
LD50	Mouse	Oral	2724 mg/kg	[7]
LD50	Rat	Oral	2830 mg/kg	[8]

Experimental Protocols

Synthesis of Crotonamide

A common method for the synthesis of **crotonamide** involves the reaction of crotonyl chloride with ammonia. A detailed protocol adapted from patent literature is as follows:

Objective: To synthesize **crotonamide** from crotonic acid.

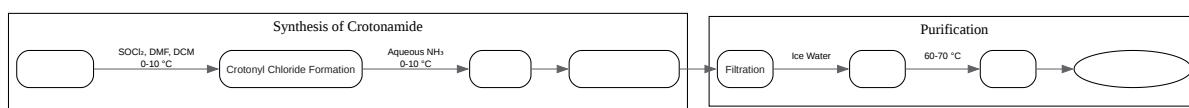
Materials:

- Crotonic acid
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Thionyl chloride (SOCl_2)
- Aqueous ammonia solution (25%)
- Ice water
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
- Magnetic stirrer
- Heating mantle
- Büchner funnel and flask
- Vacuum source
- Oven

Procedure:

- In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve crotonic acid in dichloromethane.
- Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.
- Cool the mixture to 0-10 °C using an ice bath.

- Slowly add thionyl chloride dropwise to the cooled solution while stirring. The molar ratio of crotonic acid to thionyl chloride should be approximately 1:1.6-1.8.[2]
- After the addition is complete, continue stirring at 0-10 °C for 1-2 hours to form crotonyl chloride.
- In a separate reaction vessel, place a 25% aqueous ammonia solution and cool it to 0-5 °C. The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.5-4.8.[2]
- Slowly add the freshly prepared crotonyl chloride solution to the cold ammonia solution dropwise with vigorous stirring, maintaining the temperature at 0-10 °C.
- After the addition is complete, continue stirring for an additional 20-30 minutes at 0-10 °C.
- Apply a vacuum to the reaction mixture for 10-20 minutes to remove excess ammonia.
- Collect the precipitated white solid (**crotonamide**) by vacuum filtration using a Büchner funnel.
- Wash the filter cake with a small amount of ice-cold water.
- Dry the collected **crotonamide** in an oven at 60-70 °C to a constant weight.[2]



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Figure 1: Experimental workflow for the synthesis and purification of **crotonamide**.

Purification by Recrystallization

Objective: To purify crude **crotonamide**.

Materials:

- Crude **crotonamide**
- Recrystallization solvent (e.g., water, ethanol, or a mixture)
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and flask
- Filter paper
- Ice bath

Procedure:

- Place the crude **crotonamide** in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- As the solution cools, the solubility of **crotonamide** will decrease, leading to the formation of crystals.
- To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold solvent.
- Allow the crystals to air dry or dry in a desiccator.

Analytical Methods

Objective: To confirm the identity and purity of **crotonamide**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for polar compounds (e.g., HP-5MS).

Procedure:

- Sample Preparation: Prepare a dilute solution of **crotonamide** in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Injection: Inject a small volume (e.g., 1 μ L) of the sample into the GC injector port.
- GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
- MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
- Data Analysis: The resulting mass spectrum is a unique fingerprint of the molecule. Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the structure of **crotonamide**. The retention time from the chromatogram can be used for quantification and purity assessment.[9][10]



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Figure 2: General workflow for GC-MS analysis.

Objective: To elucidate the structure of **crotonamide**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).
- NMR tubes.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of purified **crotonamide** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for **crotonamide** are:
 - A doublet for the methyl protons (CH₃).
 - A multiplet for the vinyl proton adjacent to the methyl group.
 - A multiplet for the vinyl proton adjacent to the carbonyl group.
 - A broad singlet for the amide protons (NH₂).
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals are:
 - A signal for the methyl carbon.
 - Two signals for the vinyl carbons.
 - A signal for the carbonyl carbon.
- Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of (2E)-but-2-enamide.[\[3\]](#)[\[11\]](#)

Biological Activity and Signaling Pathways

The biological activity of pure **crotonamide** has not been extensively studied. However, research on extracts from various Croton species and structurally related compounds suggests potential for biological effects.

Cytotoxic and Anti-Cancer Potential

Extracts from Croton species have demonstrated cytotoxic effects against various cancer cell lines.[8][12] For instance, an acetone extract of Croton bonplandianus showed an IC₅₀ of 15.68 µg/mL against the A549 lung cancer cell line and was found to induce apoptosis and arrest the cell cycle at the G2/M phase.[12] Another study on Croton gratissimus leaf extracts reported inhibition of cancer cell growth through the activation of caspases 3 and 7.[8] While these studies do not specifically implicate **crotonamide**, the presence of various bioactive compounds in these extracts, potentially including related amide structures, suggests that **crotonamide** itself may warrant investigation for anti-cancer properties.

Potential Signaling Pathways

Given the lack of direct studies on **crotonamide**, we can hypothesize potential signaling pathway interactions based on the activities of other compounds and the chemical nature of **crotonamide** as an α,β -unsaturated carbonyl compound, which can act as a Michael acceptor.

The Nuclear Factor-kappa B (NF- κ B) pathway is a key regulator of inflammation, immunity, and cell survival.[13][14] Some natural products are known to inhibit the NF- κ B pathway.[15] As an electrophilic species, **crotonamide** could potentially interact with nucleophilic residues (such as cysteine) on proteins within the NF- κ B signaling cascade, such as I κ B kinase (IKK), thereby inhibiting its activity and preventing the downstream activation of NF- κ B.

Figure 3: Hypothesized inhibition of the canonical NF- κ B pathway by **crotonamide**.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating cell proliferation, differentiation, and apoptosis.[16][17] Various stressors can activate MAPK pathways, including the p38 and JNK pathways, which are often associated with apoptosis.[18] It is plausible that **crotonamide**, as a reactive molecule, could induce cellular stress, leading to the activation of stress-related MAPK pathways and subsequent apoptosis in susceptible cells.

Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are key proteins in pathways that regulate cell survival, proliferation, and migration.[19][20][21][22] Aberrant activation of STAT3 and FAK is common in many cancers. While there is no direct evidence, inhibitors of these pathways are of significant interest in oncology.[23] Future studies could explore whether **crotonamide** or its derivatives could modulate the activity of these signaling proteins.

Conclusion and Future Directions

Crotonamide is a well-characterized small molecule with established chemical and physical properties. Standard organic chemistry techniques can be readily applied for its synthesis, purification, and analysis. However, a significant knowledge gap exists regarding its biological activities and mechanism of action. The cytotoxic effects observed in extracts of Croton species provide a compelling rationale for investigating the specific effects of **crotonamide** on cancer cell lines.

Future research should focus on:

- Screening **crotonamide** for cytotoxicity against a panel of cancer cell lines.
- Investigating the mechanism of cell death (apoptosis vs. necrosis) induced by **crotonamide**.
- Elucidating the specific molecular targets and signaling pathways modulated by **crotonamide**, particularly its potential effects on the NF- κ B, MAPK, STAT3, and FAK pathways.
- Exploring structure-activity relationships by synthesizing and testing derivatives of **crotonamide** to optimize potential therapeutic effects.

This technical guide serves as a foundational resource to stimulate and guide such future investigations into the therapeutic potential of **crotonamide**.

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References

- 1. benchchem.com [benchchem.com]
- 2. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]
- 3. Crotonamide(625-37-6) ¹³C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Croton gratissimus leaf extracts inhibit cancer cell growth by inducing caspase 3/7 activation with additional anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]
- 10. Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxic and pro-apoptotic activities of leaf extract of Croton bonplandianus Baill. against lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF- κ B - Wikipedia [en.wikipedia.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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